molecular formula C10H14N2O6 B12751219 6-Methylpseudouridine CAS No. 1613530-10-1

6-Methylpseudouridine

Cat. No.: B12751219
CAS No.: 1613530-10-1
M. Wt: 258.23 g/mol
InChI Key: WSJZETUHYFZTHG-JBBNEOJLSA-N
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Description

6-Methylpseudouridine is a nucleoside derivative, specifically a C-nucleoside. It is a modified form of pseudouridine, where a methyl group is added to the sixth position of the uracil ring. This modification enhances the stability and functionality of RNA molecules, making it a valuable component in various scientific and medical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methylpseudouridine typically involves the methylation of pseudouridine. The process begins with the protection of the hydroxyl groups of pseudouridine, followed by selective methylation at the sixth position. The protecting groups are then removed to yield this compound .

Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using similar steps as the laboratory synthesis but optimized for higher yield and purity. The process includes the use of advanced purification techniques such as high-performance liquid chromatography to ensure the compound’s quality .

Chemical Reactions Analysis

Types of Reactions: 6-Methylpseudouridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution can introduce halogen atoms into the molecule .

Scientific Research Applications

6-Methylpseudouridine has numerous applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of modified RNA molecules.

    Biology: It plays a crucial role in the study of RNA structure and function.

    Medicine: It is incorporated into synthetic messenger RNA (mRNA) for therapeutic purposes, including mRNA vaccines.

    Industry: It is used in the production of RNA-based drugs and diagnostic tools .

Mechanism of Action

6-Methylpseudouridine exerts its effects by enhancing the stability and functionality of RNA molecules. The methylation at the sixth position increases the thermal stability and resistance to enzymatic degradation. This modification also improves the efficiency of protein translation by reducing immune recognition and enhancing ribosome binding .

Comparison with Similar Compounds

Uniqueness: 6-Methylpseudouridine is unique due to its specific methylation pattern, which provides distinct advantages in terms of stability and functionality. Compared to pseudouridine, it offers enhanced thermal stability and reduced immunogenicity, making it more suitable for therapeutic applications .

Properties

CAS No.

1613530-10-1

Molecular Formula

C10H14N2O6

Molecular Weight

258.23 g/mol

IUPAC Name

5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methyl-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C10H14N2O6/c1-3-5(9(16)12-10(17)11-3)8-7(15)6(14)4(2-13)18-8/h4,6-8,13-15H,2H2,1H3,(H2,11,12,16,17)/t4-,6-,7-,8+/m1/s1

InChI Key

WSJZETUHYFZTHG-JBBNEOJLSA-N

Isomeric SMILES

CC1=C(C(=O)NC(=O)N1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O

Canonical SMILES

CC1=C(C(=O)NC(=O)N1)C2C(C(C(O2)CO)O)O

Origin of Product

United States

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